molecular formula C9H7Br3O2 B581569 Methyl 5-bromo-2-(dibromomethyl)benzoate CAS No. 1265286-99-4

Methyl 5-bromo-2-(dibromomethyl)benzoate

Cat. No. B581569
M. Wt: 386.865
InChI Key: ADBQOKFPSDJLQB-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(dibromomethyl)benzoate” is a chemical compound . It is used for various purposes in the field of chemistry .


Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is characterized by the presence of bromine and methyl groups attached to a benzoate core . The exact arrangement of these groups can have a significant impact on the properties and reactivity of the molecule .


Chemical Reactions Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” can participate in a variety of chemical reactions . The presence of the bromine and methyl groups makes it a versatile reagent that can be used in a wide range of synthetic applications .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” has a molecular weight of 307.97 g/mol . It has a complex structure, which contributes to its unique physical and chemical properties .

Scientific Research Applications

  • Synthesis of Complex Molecules : Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds are used in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it is involved in the synthesis of β-D-Olivosyl(1→3)-D-olivosides from mithramycin, showcasing its utility in forming intricate glycosidic bonds (Thiem & Gerken, 1982).

  • Development of Antiviral Agents : Compounds like Methyl 5-bromo-2-(dibromomethyl)benzoate are used in the synthesis of antiviral agents. A study demonstrates its role in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibit inhibitory activity against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Antioxidant Properties : Bromophenols, related to Methyl 5-bromo-2-(dibromomethyl)benzoate, are isolated from marine algae and exhibit strong antioxidant properties. These compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, are potential sources of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).

  • Synthetic Methodology Development : The reactivity of brominated compounds, akin to Methyl 5-bromo-2-(dibromomethyl)benzoate, is exploited in developing new synthetic methodologies. Studies have shown the application of these compounds in the formation of bromodeoxy compounds through reactions with dibromomethyl methyl ether (Bock, Pedersen, & Thiem, 1979).

  • Pharmaceutical Synthesis : Methyl 5-bromo-2-(dibromomethyl)benzoate derivatives are used in the synthesis of pharmaceuticals, like Nilotinib, an antitumor agent. The complexity of its synthesis demonstrates the compound's utility in intricate chemical processes (Wang Cong-zhan, 2009).

  • Material Science Applications : The unique properties of Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds find applications in material science, particularly in developing new materials with specific properties (Kucerovy, Li, Prasad, & Repič, 1997).

Safety And Hazards

Like many chemical compounds, “Methyl 5-bromo-2-(dibromomethyl)benzoate” should be handled with care to avoid potential hazards . Proper safety measures should be taken when working with this compound to prevent exposure and minimize risk .

properties

IUPAC Name

methyl 5-bromo-2-(dibromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQOKFPSDJLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(dibromomethyl)benzoate

Citations

For This Compound
2
Citations
B Herzog, R Neier - Arkivoc, 2011 - arkat-usa.org
A series of meso-β bridged extended porphyrins substituted with long aliphatic chains were synthesized and fully characterized. Two different synthetic strategies were tested to obtain …
Number of citations: 3 www.arkat-usa.org
BA Herzog - 2008 - doc.rero.ch
Les tétrapyrroles représentent une classe de composés très présents dans les systèmes biologiques. Par exemple les chlorophylles interviennent dans la photosynthèse comme …
Number of citations: 2 doc.rero.ch

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